![molecular formula C9H12O5 B1622206 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 57105-58-5](/img/structure/B1622206.png)
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique molecular structure. It belongs to the class of bicyclo[2.2.1]heptanes , which are characterized by their bridged seven-membered ring system. This scaffold is embedded in various natural products and drug candidates, making it an interesting target for synthesis and study .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One notable approach is an asymmetric formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions .
Scientific Research Applications
Stereospecific Synthesis
3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been utilized in stereospecific synthesis processes. For instance, its oxidative decarboxylation leads to oxygen-assisted Wagner-Meerwein-rearranged products, which are instrumental in synthesizing cyclopentanols and t-hydrindane carbolactones (Imagawa, Sugita, Akiyama, & Kawanisi, 1981).
Synthesis of Tetrahydrofuran Derivatives
This compound has also been pivotal in the efficient synthesis of tetrahydrofuran-3,5-dicarboxylic acid derivatives, showcasing its versatility in organic synthesis (Wang, Wang, Chen, Gentles, & Sowin, 2001).
Role in Carbohydrate Derivatives Synthesis
The compound significantly influences the methanolysis of methoxy-4-methoxycarbonylmethyl-2-oxabicyclo[2.2.1.]heptanes, which leads to various routes for converting to cyclopentanes (Sviridov, Frolov, & Kochetkov, 1993).
Creation of Glutamic Acid Analogue
Research also includes the synthesis of a glutamic acid analogue from L-serine using this compound, demonstrating its potential in amino acid chemistry (Hart & Rapoport, 1999).
Synthesis of Amino Acid Analogs
The compound is used in synthesizing enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, representing novel restricted analogues of 3-hydroxyproline (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).
Applications in Fungal Chemistry
The compound finds application in the chemistry of fungi, specifically in synthesizing and transforming stereoisomeric 2-(2,6-dimethoxybenzoyl)-3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptanes (Borthwick, Curry, Poynton, Whalley, & Hooper, 1980).
properties
IUPAC Name |
3-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-9(12)7-5-3-2-4(14-5)6(7)8(10)11/h4-7H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYHOZSKZMLUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972575 | |
Record name | 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57105-58-5 | |
Record name | 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, monomethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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